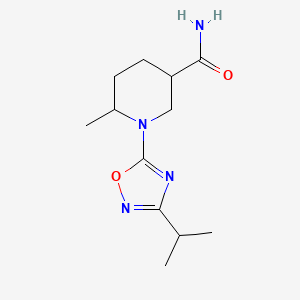![molecular formula C10H13BrN2O B7631423 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is a chemical compound that is widely used in scientific research. It is a cyclopentane derivative that has a pyridine ring with a bromine atom and a hydroxyl group attached to it. This compound is also known as BPC-157, and it has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is not fully understood, but it is believed to act through various pathways in the body. It has been shown to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue repair and regeneration. It also appears to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the growth of new blood vessels, and to stimulate the migration and proliferation of cells involved in tissue repair. It also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Additionally, it has been shown to have antioxidant effects, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biological effects that make it useful for studying various physiological processes. However, there are also some limitations to its use. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol. One area of research could focus on its potential use in the treatment of gastrointestinal disorders such as inflammatory bowel disease. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop new synthesis methods that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol is a complex process that requires advanced chemical knowledge and laboratory equipment. The most common method of synthesis involves the reaction of 5-bromopyridin-2-amine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of biological effects, including promoting wound healing, reducing inflammation, and protecting against oxidative stress. It has also been shown to have potential applications in the treatment of gastrointestinal disorders, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-7-4-5-10(12-6-7)13-8-2-1-3-9(8)14/h4-6,8-9,14H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUUBSGXKJFOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[2-(2-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B7631364.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![2-[[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]amino]cyclopentan-1-ol](/img/structure/B7631377.png)
![(3-Methylbenzotriazol-5-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631387.png)
![[1-(2-Methylpropyl)pyrazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631394.png)
![2-[(3-Chloropyridin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7631397.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)

![4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)